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Cat. No.: B8071637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for

type 2 diabetes due to its role in glucose homeostasis. Activation of GPR119, predominantly

expressed on pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin

secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This

dual mechanism has led to the development of several GPR119 agonists, with MBX2982 and

GSK1292263 being two notable examples that have progressed to clinical evaluation. This

guide provides a comparative analysis of these two compounds, supported by experimental

data, to aid researchers in understanding their distinct profiles.

Mechanism of Action: GPR119 Signaling
Both MBX2982 and GSK1292263 are agonists of the GPR119 receptor, which is coupled to

the Gαs protein. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase

in intracellular cyclic AMP (cAMP). In pancreatic β-cells, elevated cAMP enhances glucose-

stimulated insulin secretion (GSIS). In intestinal L-cells, increased cAMP levels stimulate the

secretion of GLP-1, which in turn further potentiates insulin release from β-cells.
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Caption: GPR119 Signaling Pathway.

In Vitro Potency
The in vitro potency of MBX2982 and GSK1292263 has been evaluated using cAMP

accumulation assays in cell lines overexpressing the human GPR119 receptor.

Compound Assay Cell Line
Potency (EC50
/ pEC50)

Reference

MBX2982
cAMP

accumulation
CHO cells 5 µM [1]

MBX2982
cAMP

accumulation
Not specified 3.9 nM [2]

GSK1292263
cAMP

accumulation

In vitro reporter

assay

pEC50 = 6.9

(~126 nM)
[3][4]

GSK1292263 GLP-1 secretion GLUTag cells pEC50 = 8.5 [3][5]

Note: There is a significant discrepancy in the reported EC50 values for MBX2982 in the

literature, which may be due to different assay conditions or cell lines used.
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Both compounds have demonstrated efficacy in animal models, primarily through oral glucose

tolerance tests (OGTTs).

MBX2982
In a study with normal KM mice, oral administration of MBX2982 at doses of 3, 10, and 30

mg/kg reduced blood glucose at all tested time points during an OGTT.[6] Furthermore, in KK-

Ay diabetic mice, four weeks of treatment with MBX2982 (10 and 30 mg/kg) significantly

reduced fasting blood glucose and triglycerides, while increasing serum insulin.[6] At a dose of

30 mg/kg, MBX2982 also significantly reduced the area under the glucose curve (AUC) during

an OGTT in these mice.[6] Another study in C57BL/6 mice showed that a 10 mg/kg dose of

MBX-2982 increased plasma GLP-1 levels even without a glucose challenge.[1]

GSK1292263
In male Sprague-Dawley rats, a single dose of GSK1292263 (3-30 mg/kg) increased circulating

levels of GLP-1, gastric inhibitory polypeptide (GIP), and peptide YY (PYY).[7] During an OGTT

in these rats, GSK1292263 led to greater increases in total GLP-1, GIP, and PYY compared to

vehicle, and was associated with a decrease in the glucose AUC, although insulin responses

were not significantly different.[7]

Pharmacokinetics
Compound Species

Administrat
ion

Bioavailabil
ity

Half-life Reference

MBX2982 Rat
Oral (4

mg/kg)

35.2%

(suspension),

98.2%

(solution)

Not specified [6]

MBX2982 Human
Oral (10-1000

mg)
Not specified

Consistent

with once-

daily dosing

[8]

GSK1292263 Human Oral Not specified 12-18 hours [7]
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Both MBX2982 and GSK1292263 have been evaluated in Phase 1 and Phase 2 clinical trials.

MBX2982
Phase 1a studies in healthy volunteers showed that MBX2982 was well-tolerated at doses up

to 1000 mg, with a pharmacokinetic profile suitable for once-daily dosing.[8] Dose-dependent

reductions in glucose and increases in GLP-1 were observed following a mixed meal.[8] A

Phase 2 study in patients with type 2 diabetes has been completed.[9] Interestingly, a Phase 2a

trial in participants with type 1 diabetes found that while MBX2982 (600 mg daily for 14 days)

increased GLP-1 response during a mixed-meal test by 17% compared to placebo, it did not

improve the glucagon counterregulatory response to hypoglycemia.[10]

GSK1292263
Clinical studies in subjects with type 2 diabetes revealed that GSK1292263 did not significantly

improve glucose control.[11] However, it demonstrated profound effects on circulating gut

hormones, significantly increasing plasma total PYY levels.[11] When co-administered with

metformin, GSK1292263 augmented post-prandial total GLP-1 levels.[11] The compound was

generally well-tolerated.[11]

Head-to-Head Comparison
A direct comparative study showed that both MBX2982 and GSK1292263 suppress T090-

induced SREBP-1 expression and the mRNA levels of its target genes (FAS, ACC, and SCD-1)

in primary cultured hepatocytes and HepG2 cells.[1] This suggests a potential role for GPR119

agonists in modulating hepatic lipogenesis.

Experimental Protocols
In Vitro cAMP Assay
A common method to assess the potency of GPR119 agonists is the measurement of

intracellular cAMP accumulation in a stable cell line expressing the receptor, such as HEK293

or CHO cells.
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Caption: In Vitro cAMP Assay Workflow.

Protocol:

Cell Seeding: Seed HEK293 or CHO cells stably expressing human GPR119 into a 384-well

plate and incubate overnight.[12]
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Compound Preparation: Prepare serial dilutions of the test compounds (e.g., MBX2982,

GSK1292263) and a reference agonist.[12]

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

[12]

Incubation: Incubate the plate for approximately 30 minutes at room temperature.[12]

Lysis and Detection: Add a lysis buffer and detection reagents from a commercial cAMP

assay kit (e.g., HTRF).[12]

Measurement: Read the plate on a compatible reader.[12]

Data Analysis: Calculate the ratio of the fluorescence signals and plot against the compound

concentration to determine the EC50 value.[12]

In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to evaluate the effect of a compound on glucose disposal in

vivo.

Fast Mice Baseline Glucose Administer Compound Administer Glucose Measure Blood Glucoseat timed intervals Data Analysis

Click to download full resolution via product page

Caption: In Vivo OGTT Workflow.

Protocol:

Fasting: Fast mice overnight (approximately 16 hours) with free access to water.[12]

Baseline Glucose: Measure the baseline blood glucose level from a tail snip.[12]

Compound Administration: Administer the test compound (e.g., MBX2982, GSK1292263) or

vehicle via oral gavage.[12]
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Glucose Challenge: After a set period (e.g., 30-60 minutes), administer a glucose solution

(e.g., 2 g/kg body weight) orally.[13]

Blood Glucose Monitoring: Measure blood glucose levels at various time points (e.g., 15, 30,

60, 90, and 120 minutes) after the glucose challenge.[13]

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve

(AUC) to assess glucose tolerance.[14]

Conclusion
MBX2982 and GSK1292263 are both orally available GPR119 agonists that have

demonstrated preclinical efficacy in improving glucose homeostasis. MBX2982 has shown

promise in dose-dependently reducing glucose and increasing GLP-1 in early clinical trials. In

contrast, while GSK1292263 also modulates gut hormones, its effect on glycemic control in

patients with type 2 diabetes was not significant in the reported studies. The discrepancy in the

reported in vitro potency of MBX2982 highlights the importance of standardized assay

conditions for direct comparison. Further research, including head-to-head clinical trials with

standardized endpoints, would be necessary to definitively determine the comparative

therapeutic potential of these two GPR119 agonists. The insights from their development

pathways provide valuable information for the future design and evaluation of novel GPR119-

targeting therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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